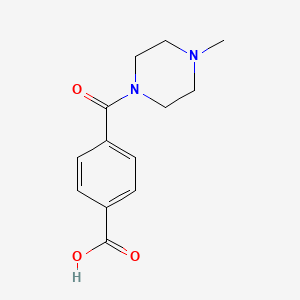

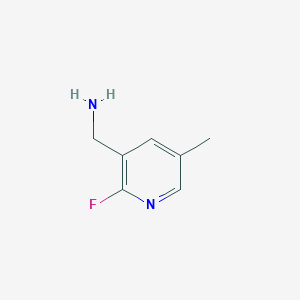

4-(4-methylpiperazine-1-carbonyl)benzoic Acid

Vue d'ensemble

Description

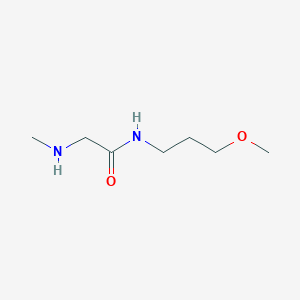

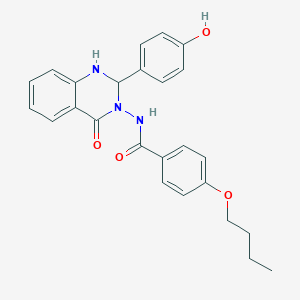

4-(4-Methylpiperazin-1-yl)benzoic acid, also known by its CAS Number 86620-62-4, is a compound that belongs to the class of organic compounds known as piperazine carboxylic acids . These are heterocyclic compounds containing a piperazine ring substituted by one or more carboxylic acid groups . It is used as an intermediate in pharmaceuticals .

Molecular Structure Analysis

The molecular weight of 4-(4-Methylpiperazin-1-yl)benzoic acid is 220.27 . The InChI code for this compound is 1S/C6H12N2O2/c1-14-6-8-15 (9-7-14)12 (16)10-2-4-11 (5-3-10)13 (17)18;/h2-5,17-18H,6-9H2,1H3;1H .Physical and Chemical Properties Analysis

4-(4-Methylpiperazin-1-yl)benzoic acid is a crystal powder with a white to very pale yellow color .Applications De Recherche Scientifique

Synthesis and Precursor Applications

Practical Synthesis as a Key Precursor : A simple and efficient synthesis method for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a precursor to imatinib, was developed. This process is scalable and suitable for large-scale production, demonstrating its importance in pharmaceutical manufacturing (Koroleva et al., 2012).

Synthesis of Derivatives : The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride was explored, including the effects of different agents and conditions on the synthesis process. This research highlights the compound's adaptability for various chemical reactions (Lu Xiao-qin, 2010).

Pharmacokinetics and Drug Development

Pharmacokinetics Analysis : A study investigated the pharmacokinetics of a derivative of benzoic acid, including 4-[[(2-hydroxyethyl)amino]carbonyl]-, in rats. This research is crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications (Haoran Xu et al., 2020).

Nootropic Agent Synthesis : Research into synthesizing 1,4-Disubstituted 2-Oxopyrrolidines and related compounds, involving (4-methylpiperazin-1-yl)carbonyl chloride, was conducted to explore potential nootropic activities. This indicates the compound's relevance in developing cognitive-enhancing drugs (Valenta et al., 1994).

Chemical Analysis and Research

Structural Analysis and Characterization : Studies have been conducted to determine the crystal structure of derivatives of benzoic acid, which helps in understanding the molecular geometry and potential interactions in larger systems. These studies are vital for developing new materials and pharmaceuticals (Y. Chumakov et al., 2005).

Application in Metal Carbonyl Complexes : Research on synthesizing Group-6 Metal Carbonyl Complexes using aroyl hydrazone derivatives, including benzoic acid derivatives, was performed. This work is significant in the field of coordination chemistry and materials science (M. Saleem et al., 2012).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mécanisme D'action

Target of Action

It has been suggested that it may interact withCandidapepsin-2 in yeast and Cathepsin L2 in humans . These enzymes play crucial roles in protein degradation and processing.

Mode of Action

The exact mode of action of this compound is not well understood. It is likely that the compound interacts with its targets, leading to changes in their activity. The presence of the methylpiperazine moiety may contribute to its binding affinity .

Result of Action

Given its potential targets, it may influence protein degradation and processing, potentially altering cellular functions .

Propriétés

IUPAC Name |

4-(4-methylpiperazine-1-carbonyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(5-3-10)13(17)18/h2-5H,6-9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLBYXDLGXVEHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxa-spiro[4.5]dec-7-ene](/img/structure/B3161619.png)

![N-(5H-indeno[1,2-b]pyridin-5-yl)acetamide](/img/structure/B3161628.png)